molecular formula C14H10N2O7 B1380583 Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester CAS No. 1333377-78-8

Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester

Cat. No.: B1380583
CAS No.: 1333377-78-8
M. Wt: 318.24 g/mol
InChI Key: ILKISXMROPLMCR-UHFFFAOYSA-N
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Description

Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester is a complex organic compound known for its unique structure and diverse applications. This compound features a phthalimide group and a succinimide ester, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the reaction of phthalic anhydride with glycine to form phthalimidoacetic acid. This intermediate is then esterified with succinic anhydride under acidic conditions to yield the final product. The reaction conditions often include:

    Temperature: 60-80°C

    Catalysts: Acidic catalysts like sulfuric acid or p-toluenesulfonic acid

    Solvents: Organic solvents such as dichloromethane or toluene

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Reactant Purity: High-purity reactants to avoid impurities

    Reaction Monitoring: Real-time monitoring of reaction parameters

    Purification: Crystallization or chromatography to purify the final product

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Hydrolysis: Breaking down into phthalimidoacetic acid and succinimide under basic conditions

    Substitution: Nucleophilic substitution reactions where the ester group is replaced by other nucleophiles

    Oxidation: Oxidative cleavage of the phthalimide ring under strong oxidizing conditions

Common Reagents and Conditions

    Hydrolysis: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solution

    Substitution: Nucleophiles like amines or thiols in the presence of a base

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium

Major Products

    Hydrolysis: Phthalimidoacetic acid and succinimide

    Substitution: Various substituted phthalimidoacetic acid derivatives

    Oxidation: Phthalic acid and other oxidized products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactive ester group makes it suitable for forming amide bonds in peptide synthesis.

Biology

In biological research, it serves as a probe for studying enzyme mechanisms, particularly those involving esterases and amidases.

Medicine

Pharmaceutical research utilizes this compound for developing prodrugs and drug delivery systems. Its ability to form stable conjugates with bioactive molecules enhances drug stability and bioavailability.

Industry

In the industrial sector, it is used in the synthesis of polymers and resins, where its unique structure imparts desirable properties such as thermal stability and resistance to degradation.

Mechanism of Action

The compound exerts its effects primarily through its ester and amide functionalities. In biological systems, it can be hydrolyzed by esterases to release active drugs or intermediates. The phthalimide group can interact with various enzymes, modulating their activity and providing insights into enzyme-substrate interactions.

Comparison with Similar Compounds

Similar Compounds

  • Phthalimidoacetic acid
  • Succinimidoacetic acid
  • N-Phthaloyl glycine

Uniqueness

Compared to similar compounds, acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester stands out due to its dual functional groups, which offer versatility in chemical reactions and applications. Its ability to form stable conjugates with various molecules makes it particularly valuable in drug development and industrial applications.

This detailed overview provides a comprehensive understanding of the compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(1,3-dioxoisoindol-2-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O7/c17-10-5-6-11(18)15(10)23-12(19)7-22-16-13(20)8-3-1-2-4-9(8)14(16)21/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKISXMROPLMCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CON2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401118753
Record name Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401118753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333377-78-8
Record name Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1333377-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401118753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester
Reactant of Route 2
Reactant of Route 2
Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester
Reactant of Route 3
Reactant of Route 3
Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester
Reactant of Route 4
Reactant of Route 4
Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester
Reactant of Route 5
Reactant of Route 5
Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester
Reactant of Route 6
Reactant of Route 6
Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester

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